

# SRT3190: A Technical Guide to a Selective SIRT1 Activator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**SRT3190** is a synthetic, potent, and selective small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent protein deacetylase. As a member of the sirtuin family of enzymes, SIRT1 is a key regulator of numerous cellular processes, including metabolism, inflammation, and cellular stress responses. **SRT3190** and its analogs have been investigated for their therapeutic potential in a range of age-related and metabolic diseases, including type 2 diabetes, inflammation, and neurodegenerative disorders. This guide provides an in-depth technical overview of **SRT3190**, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols.

# **Core Concepts: Introduction to SRT3190**

**SRT3190** is a member of a class of compounds known as sirtuin-activating compounds (STACs). It was developed by Sirtris Pharmaceuticals, a company focused on leveraging the therapeutic potential of sirtuins.[1]

**Chemical Properties:** 



| Property          | Value         |  |
|-------------------|---------------|--|
| Molecular Formula | C18H23F2N5O4S |  |
| Molecular Weight  | 475.54 g/mol  |  |

**SRT3190** is a selective activator of SIRT1, exhibiting an EC50 of 0.16  $\mu$ M. Its potency against other sirtuin isoforms is significantly lower, being over 230-fold less potent for SIRT2 and SIRT3. This selectivity makes it a valuable tool for studying the specific roles of SIRT1.

## Mechanism of Action: Allosteric Activation of SIRT1

**SRT3190** activates SIRT1 through an allosteric mechanism. Unlike compounds that directly interact with the enzyme's active site, **SRT3190** binds to a site on the SIRT1 enzyme-peptide substrate complex located N-terminal to the catalytic domain. This binding event induces a conformational change in the SIRT1 enzyme, which lowers the Michaelis constant (Km) for its acetylated substrates without significantly affecting the maximal velocity (Vmax).[2] This enhanced substrate affinity leads to a more efficient deacetylation of SIRT1 targets.

The activation of SIRT1 by **SRT3190** and similar STACs can have profound effects on downstream signaling pathways. By deacetylating key transcription factors and cofactors, SIRT1 activation can modulate gene expression to improve metabolic function and reduce inflammation.

Signaling Pathway of SIRT1 Activation by SRT3190 and Downstream Effects:





#### Click to download full resolution via product page

Caption: **SRT3190** allosterically activates SIRT1, leading to the deacetylation of downstream targets like PGC- $1\alpha$  and NF- $\kappa$ B, which in turn improves mitochondrial biogenesis, glucose homeostasis, and reduces inflammation.

# **Preclinical Data Summary**

While much of the publicly available in-depth preclinical data focuses on the close analog SRT1720, the findings are considered highly relevant to understanding the therapeutic potential of **SRT3190** due to their structural and functional similarities.

## **Metabolic Disease**

Studies in diet-induced obese (DIO) and genetically obese (ob/ob) mice have demonstrated that SIRT1 activation by compounds like SRT1720 significantly improves metabolic parameters.

Table 1: Effects of a SIRT1 Activator (SRT1720) in a Diet-Induced Obese Mouse Model[2]



| Parameter                                       | Vehicle    | SRT1720    | % Change | p-value |
|-------------------------------------------------|------------|------------|----------|---------|
| Fasting Plasma<br>Glucose (mg/dL)               | 140 ± 5    | 110 ± 3    | ↓ 21.4%  | < 0.001 |
| Glucose AUC<br>(oral glucose<br>tolerance test) | 4550 ± 463 | 2490 ± 236 | ↓ 45.3%  | < 0.01  |
| Insulin AUC (oral glucose tolerance test)       | 277 ± 32   | 127 ± 25   | ↓ 54.2%  | < 0.01  |

These results indicate a significant improvement in glucose homeostasis and insulin sensitivity. Hyperinsulinemic-euglycemic clamp studies in Zucker fa/fa rats further confirmed that SIRT1 activators enhance insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and liver.[2]

### **Inflammation**

SIRT1 activation has been shown to have potent anti-inflammatory effects. This is primarily mediated through the deacetylation and subsequent inhibition of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression.

A study using the SIRT1 activator SRT1720 demonstrated a reduction in inflammation in a mouse model of pneumosepsis. Treatment with SRT1720 led to decreased levels of proinflammatory cytokines such as IL-6 and TNF- $\alpha$  in the plasma.[3] Furthermore, in vitro studies with human monocytes showed that SRT1720 could dampen the inflammatory response to bacterial components.[3]

# Experimental Protocols In Vitro SIRT1 Activation Assay

This protocol is adapted from commercially available kits and published methodologies for measuring the activity of SIRT1 activators.

Workflow for In Vitro SIRT1 Activation Assay:





Click to download full resolution via product page

Caption: A typical workflow for an in vitro SIRT1 activation assay using a fluorogenic substrate.

#### Detailed Methodology:

- Reagent Preparation:
  - Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>).



- Dilute recombinant human SIRT1 enzyme in the assay buffer.
- Prepare a solution of an acetylated fluorogenic peptide substrate (e.g., a p53-derived peptide with a covalently attached fluorophore).
- Prepare a solution of NAD+.
- Prepare serial dilutions of SRT3190 in the assay buffer containing a small percentage of DMSO.

#### Assay Procedure:

- In a 96-well plate, add the SIRT1 enzyme, the acetylated peptide substrate, and NAD+ to each well.
- Add the different concentrations of SRT3190 or vehicle control (DMSO) to the respective wells.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the enzymatic reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated peptide, releasing the fluorophore.
- Incubate for a further period (e.g., 15-30 minutes) at 37°C.
- Data Acquisition and Analysis:
  - Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
  - Subtract the background fluorescence (wells without SIRT1 enzyme).
  - Plot the fluorescence intensity against the logarithm of the SRT3190 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

# **Diet-Induced Obesity (DIO) Mouse Model**



This protocol outlines the induction of obesity and subsequent treatment with a SIRT1 activator.

Workflow for a Diet-Induced Obesity Study:





#### Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating the efficacy of **SRT3190** in a dietinduced obesity mouse model.

#### **Detailed Methodology:**

- Induction of Obesity:
  - Male C57BL/6J mice (e.g., 6-8 weeks old) are fed a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 8 to 12 weeks.[4] A control group is fed a standard chow diet.
  - Monitor body weight and food intake weekly.
- Treatment:
  - Once the mice on the HFD have developed obesity and insulin resistance (confirmed by elevated fasting glucose and impaired glucose tolerance), they are randomized into treatment groups.
  - Administer SRT3190 or a vehicle control daily via a suitable route, such as oral gavage.
     The dose and duration of treatment will depend on the specific study design.
- Metabolic Phenotyping:
  - Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.[5] Collect blood samples at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose and plasma insulin levels.
  - Insulin Tolerance Test (ITT): After a short fast (e.g., 4-6 hours), administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Measure blood glucose at baseline and at regular intervals post-injection.
- Tissue Analysis:



- At the end of the study, euthanize the mice and collect tissues such as the liver, skeletal muscle, and adipose tissue.
- These tissues can be used for various downstream analyses, including gene expression analysis (e.g., qPCR for inflammatory markers), protein analysis (e.g., Western blotting for signaling pathway components), and histological examination.

## Conclusion

**SRT3190** is a valuable research tool for investigating the therapeutic potential of SIRT1 activation. Its selectivity and well-characterized allosteric mechanism of action make it suitable for preclinical studies in models of metabolic and inflammatory diseases. The data from studies on its close analog, SRT1720, provide a strong rationale for the continued investigation of **SRT3190** and similar compounds for the treatment of age-related disorders. The experimental protocols outlined in this guide provide a framework for researchers to further explore the biological effects of this potent SIRT1 activator.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Sirtris Pharmaceuticals Wikipedia [en.wikipedia.org]
- 2. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes -PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SRT3190: A Technical Guide to a Selective SIRT1 Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610999#what-is-srt3190-and-how-does-it-work]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com